molecular formula C7Cl3F5O2S B6323162 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1262415-08-6

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B6323162
CAS No.: 1262415-08-6
M. Wt: 349.5 g/mol
InChI Key: RWGVVIWEFFTMAW-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7Cl3F5O2S. It is known for its unique structural features, which include multiple halogen atoms and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalytic hydrogenation and Bamberger rearrangement are also employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Lewis acids like aluminum chloride are used in Friedel-Crafts acylation.

    Solvents: Organic solvents such as dichloromethane and acetonitrile are often used.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

Scientific Research Applications

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate derivatives. The presence of multiple halogen atoms enhances its electrophilicity, making it a versatile reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of multiple

Properties

IUPAC Name

2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl3F5O2S/c8-2-4(11)1(7(13,14)15)5(12)3(9)6(2)18(10,16)17
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGVVIWEFFTMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)S(=O)(=O)Cl)Cl)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl3F5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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